
Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a trifluoroethyl group, and a phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the trifluoroethyl group and the phenyl ester. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C17H20F3N3O4, with a molecular weight of 387.4 g/mol. Its structure includes a piperidine ring, which is significant in medicinal chemistry for its ability to mimic natural alkaloids and influence biological activity. The trifluoroethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development .
Drug Development
Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate has potential as a scaffold for developing new pharmaceuticals. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs by increasing their metabolic stability and bioavailability .
Case Study:
A study on FDA-approved drugs containing trifluoromethyl groups highlights the success of similar compounds in clinical settings, indicating that this compound could follow suit if further developed .
Antimicrobial Activity
Research has shown that piperidine derivatives exhibit antimicrobial properties. The structure of this compound suggests that it could be evaluated for efficacy against various bacterial and fungal pathogens. For instance, piperidine derivatives have been synthesized and tested against pathogens like Xanthomonas axonopodis and Fusarium solani, demonstrating significant antimicrobial activity .
Bioisosterism in Drug Design
The amide bond present in the compound can serve as a bioisostere in drug design. This strategy involves replacing functional groups with similar structures to enhance drug properties while maintaining biological activity. The compound's amide functionality may be critical in developing new therapeutic agents with improved efficacy and reduced side effects .
Example:
Research on amide bond bioisosteres has led to the identification of novel compounds with enhanced biological profiles, suggesting that variations of this compound could yield promising results in therapeutic applications .
Neuropharmacology
Given the presence of the piperidine moiety, this compound may also have implications in neuropharmacology. Piperidine derivatives are often explored for their effects on neurotransmitter systems, particularly in developing treatments for neurological disorders.
Case Study:
Studies involving similar piperidine-based compounds have shown potential benefits in modulating neurotransmitter receptors, which could be applicable to conditions such as anxiety or depression .
Mechanism of Action
The mechanism by which Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring can facilitate interactions with biological macromolecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidine-3-aminium 4-nitrobenzoate
- Trifluoromethylsilane
- Sodium trifluoroacetate
Uniqueness
Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a trifluoroethyl group, and a phenyl ester. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity compared to similar compounds.
Biological Activity
Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C19H19F3N2O2, with a molecular weight of 396.4 g/mol. The synthesis typically involves multiple steps starting from 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenylamine, followed by reactions with appropriate acyl chlorides under controlled conditions to yield the final product .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The trifluoroethyl group enhances binding affinity to certain enzymes or receptors, influencing various biochemical pathways. This interaction may modulate enzyme activity and receptor signaling, leading to observed pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, some piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Piperidine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Piperidine A | FaDu | 15 | Apoptosis induction |
Piperidine B | MCF-7 | 12 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit cholinesterase and monoamine oxidase B activities, which are relevant in neurodegenerative diseases such as Alzheimer's .
Table 2: Enzyme Inhibition Data
Case Studies
- Study on Anticancer Activity : A study conducted on a series of piperidine derivatives demonstrated that modifications in the structure significantly influenced their anticancer activity. The introduction of electron-withdrawing groups enhanced cytotoxicity against cancer cell lines compared to reference drugs like bleomycin .
- Neuroprotective Effects : Another investigation explored the neuroprotective effects of similar compounds in models of Alzheimer's disease. The study found that certain derivatives not only inhibited cholinesterase but also exhibited antioxidant properties, suggesting a multi-targeted approach for treatment .
Properties
IUPAC Name |
phenyl 4-[[[2-oxo-2-(2,2,2-trifluoroethylamino)acetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O4/c18-17(19,20)11-22-15(25)14(24)21-10-12-6-8-23(9-7-12)16(26)27-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHIJLKBIQVVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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